2-[(E)-2-(2-hydroxy-5-iodophenyl)ethenyl]-1H-quinolin-4-one
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Overview
Description
2-[(E)-2-(2-hydroxy-5-iodophenyl)ethenyl]-1H-quinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a heterocyclic aromatic organic compound containing a nitrogen atom The compound also features a hydroxy group and an iodine atom attached to a phenyl ring, as well as an ethenyl group linking the phenyl ring to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-hydroxy-5-iodophenyl)ethenyl]-1H-quinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a halogenated quinoline derivative is coupled with a styrene derivative in the presence of a palladium catalyst and a base.
Hydroxylation and Iodination: The phenyl ring can be hydroxylated using a hydroxylating agent such as hydrogen peroxide, followed by iodination using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-hydroxy-5-iodophenyl)ethenyl]-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ethenyl group can be reduced to form an ethyl derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-[(E)-2-(2-hydroxy-5-iodophenyl)ethenyl]-1H-quinolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-hydroxy-5-iodophenyl)ethenyl]-1H-quinolin-4-one involves its interaction with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription. Additionally, the compound’s hydroxy and iodine groups may facilitate its binding to specific enzymes or receptors, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
2-[(E)-2-(2-hydroxy-5-bromophenyl)ethenyl]-1H-quinolin-4-one: Contains a bromine atom instead of iodine, which may affect its electronic properties and interactions with biological targets.
Uniqueness
The presence of the iodine atom in 2-[(E)-2-(2-hydroxy-5-iodophenyl)ethenyl]-1H-quinolin-4-one imparts unique chemical and biological properties, such as increased molecular weight and potential for specific interactions with iodine-binding proteins or enzymes. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(E)-2-(2-hydroxy-5-iodophenyl)ethenyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12INO2/c18-12-6-8-16(20)11(9-12)5-7-13-10-17(21)14-3-1-2-4-15(14)19-13/h1-10,20H,(H,19,21)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNYAQOCJLPGJK-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C=CC3=C(C=CC(=C3)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)/C=C/C3=C(C=CC(=C3)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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